

# Cellaburate: Application Notes and Protocols for Pharmaceutical Tablets

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## Compound of Interest

Compound Name: Cellaburate

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These application notes provide a comprehensive overview of **Cellaburate** (Cellulose Acetate Butyrate, CAB), a versatile excipient for pharmaceutical tablet formulations. This document details its properties, applications in controlled-release and specialized tablet formulations, and provides experimental protocols for evaluation.

## Introduction to Cellaburate as a Pharmaceutical Excipient

**Cellaburate** is a mixed ester of cellulose with acetic acid and butyric acid.[1] It is a thermoplastic polymer with a high glass transition temperature, soluble in a wide range of organic solvents, and dispersible in water.[1] Its water-insoluble and non-ionizable nature makes it an ideal candidate for pH-independent drug release coatings.[2]

Key Properties for Tablet Formulation:

- **Excellent Film Former:** **Cellaburate**'s ability to form robust films is crucial for its use in osmotic pump and coated dosage forms.[3]
- **Hydrophobicity:** Its hydrophobic nature contributes to its utility in sustained-release and moisture-protective formulations.[4]

- **Biocompatibility:** **Cellaburate** is considered biocompatible, making it suitable for use in oral drug delivery systems.[5]
- **Thermal Stability:** It possesses good thermal stability, which is advantageous during certain manufacturing processes.[5]

## Applications in Tablet Formulations

**Cellaburate**'s unique properties lend it to a variety of applications in pharmaceutical tablets, primarily focused on modifying drug release profiles.

### Controlled-Release Formulations

**Cellaburate** is extensively used in the development of extended-release and sustained-release tablets. It can be employed as a matrix-forming agent or as a semipermeable membrane coating.

- **Matrix Tablets:** In matrix systems, the drug is dispersed within a **Cellaburate** matrix. The release of the drug is controlled by diffusion through the tortuous channels of the matrix. These tablets can be prepared by direct compression or granulation methods.[6][7] The drug release from a **Cellaburate** matrix tablet is robust and not significantly affected by formulation or process parameters such as compression force, granular size, and drug content.[6][7]
- **Osmotic Pump Tablets:** **Cellaburate** is a key component in the semipermeable membrane of osmotic drug delivery systems (OROS®).[5] This membrane allows water to enter the tablet core, creating osmotic pressure that pushes the drug out through a laser-drilled orifice at a controlled, zero-order rate.[3] Blends of **Cellaburate** with other polymers like cellulose acetate phthalate can be used to create coatings with a wide range of dissolution profiles.[3]

### Alcohol-Resistant Formulations

A significant advantage of **Cellaburate** is its ability to create alcohol-resistant matrix tablets. This is particularly important for certain abuse-deterrent formulations. The drug release from **Cellaburate** matrix tablets is not significantly affected by the presence of ethanol in the dissolution medium.[6][7][8]

## Taste Masking and Protective Coating

**Cellaburate** can be used as a coating agent to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).[3] The coating acts as a physical barrier, preventing the drug from dissolving in the mouth and interacting with taste receptors. Furthermore, it can serve as a protective layer, shielding the API from environmental factors like moisture and light, thus enhancing stability.

## Quantitative Data on Cellaburate Performance

The following tables summarize key performance parameters of **Cellaburate** in tablet formulations.

Table 1: Influence of Formulation and Process Parameters on Drug Release from **Cellaburate** Matrix Tablets

| Parameter         | Range Investigated | Effect on Drug Release |
|-------------------|--------------------|------------------------|
| Compression Force | 10 - 20 kN         | Not significant[6][7]  |
| Granular Size     | 0.15 - 1.40 mm     | Not significant[6][7]  |
| Drug Content      | 50 - 70%           | Not significant[6][7]  |

Table 2: Comparative Properties of **Cellaburate** and Other Excipients

| Property                | Cellaburate (CAB)                 | Ethylcellulose   | Hydroxypropyl Methylcellulose (HPMC) |
|-------------------------|-----------------------------------|------------------|--------------------------------------|
| Release Mechanism       | Matrix diffusion, Osmotic pumping | Matrix diffusion | Matrix swelling and diffusion        |
| Alcohol Resistance      | High[6][7][8]                     | Moderate         | Low                                  |
| pH-dependent Solubility | No[2]                             | No               | No                                   |
| Film Forming Ability    | Excellent[3]                      | Good             | Good                                 |

## Experimental Protocols

### Preparation of Cellaburate Matrix Tablets by Direct Compression

This protocol describes the preparation of extended-release matrix tablets using **Cellaburate** via the direct compression method.[\[9\]](#)

Materials:

- Active Pharmaceutical Ingredient (API)
- **Cellaburate** (e.g., CAB-553-0.4)[\[6\]](#)
- Diluent (e.g., Microcrystalline Cellulose)[\[9\]](#)
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

- V-blender
- Tablet press
- Hardness tester
- Friability tester
- Disintegration tester
- Dissolution apparatus (USP Apparatus 2)[\[10\]](#)

Protocol:

- Blending: Accurately weigh all ingredients. Geometrically mix the API and **Cellaburate** in a V-blender for 15 minutes to ensure homogeneity.

- Lubrication: Add the lubricant and glidant to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press at a defined compression force.
- Characterization:
  - Hardness: Determine the crushing strength of the tablets using a hardness tester.
  - Friability: Evaluate the friability of the tablets using a friability tester.
  - Weight Variation: Assess the uniformity of tablet weight.
  - Drug Content: Determine the amount of API in the tablets using a suitable analytical method (e.g., HPLC).
  - In Vitro Dissolution: Perform dissolution testing using USP Apparatus 2 (paddle method) in an appropriate dissolution medium. Collect samples at predetermined time intervals and analyze for drug release.

## Evaluation of Alcohol Resistance of Cellaburate Matrix Tablets

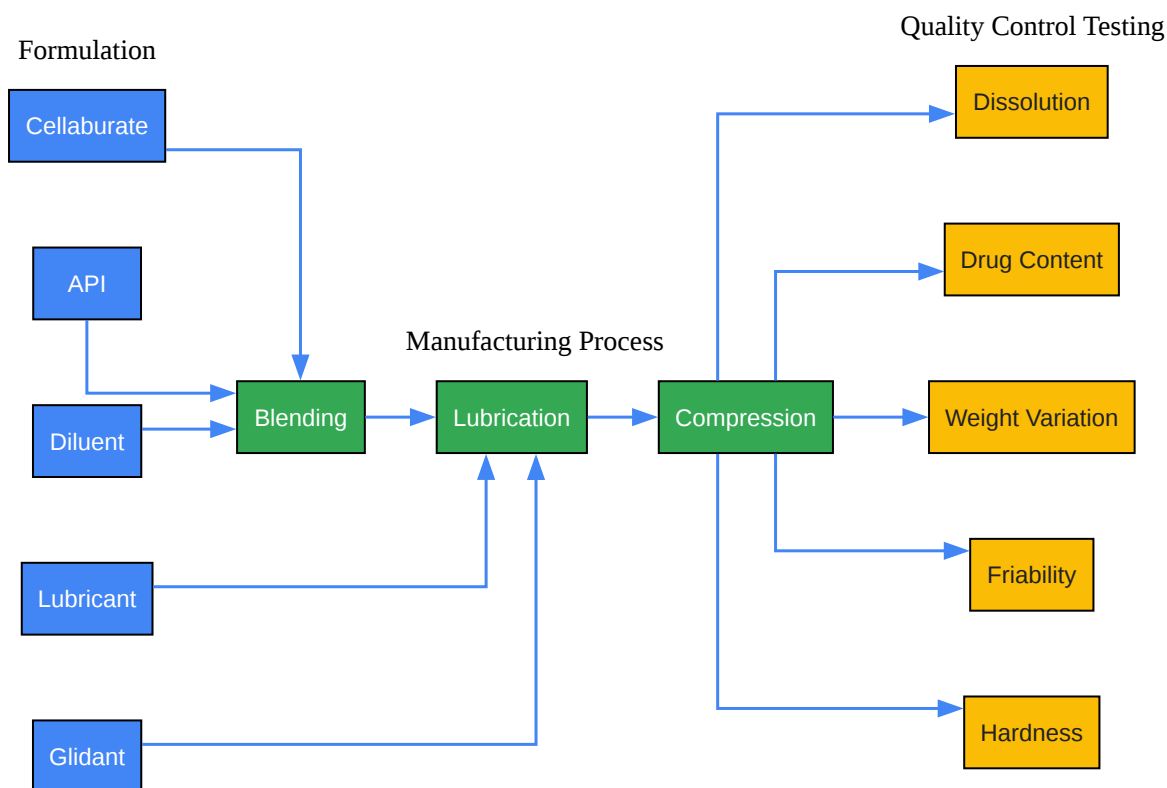
This protocol outlines the procedure to assess the impact of ethanol on the drug release profile from **Cellaburate** matrix tablets.

Protocol:

- Prepare **Cellaburate** matrix tablets as described in Protocol 4.1.
- Set up the dissolution apparatus (USP Apparatus 2).
- Prepare dissolution media with varying concentrations of ethanol (e.g., 0%, 5%, 20%, 40% v/v in 0.1 N HCl).
- Perform dissolution testing on the tablets in each of the prepared media.
- Collect samples at specified time points over a 24-hour period.

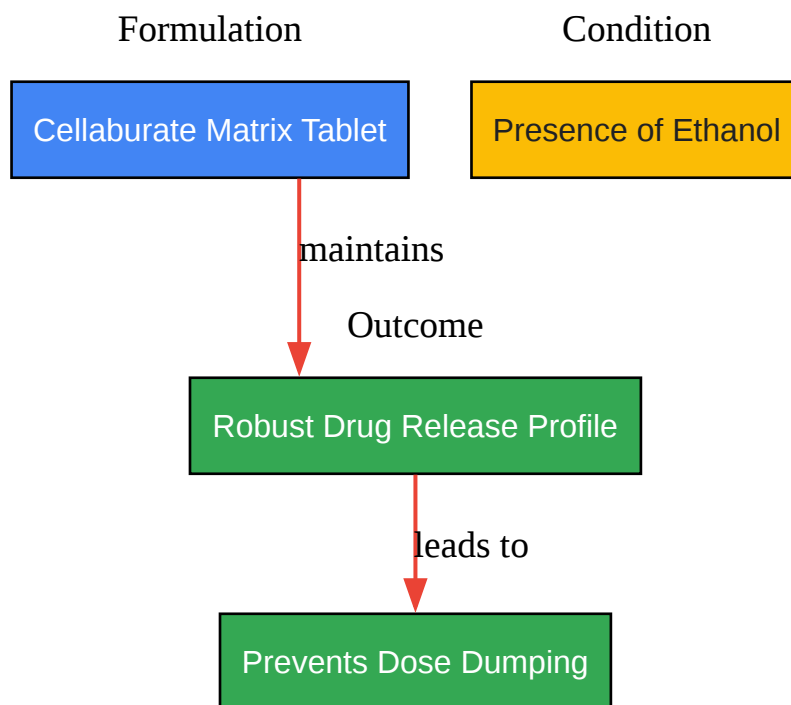
- Analyze the samples for drug content and plot the drug release profiles for each ethanol concentration.
- Compare the release profiles to evaluate the influence of alcohol. A robust formulation will show minimal change in drug release across the different ethanol concentrations.[6][7]

## Visualizations



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Caption: Direct compression workflow for **Cellaburate** matrix tablets.



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## References

- 1. Carboxymethyl Cellulose Acetate Butyrate: A Review of the Preparations, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of a customized cellulose acetate butyrate dispersion for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellulose esters | Pharmaceutical Ingredients | Eastman [eastman.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Use of cellulose acetate butyrate as a carrier for preparation of alcohol-resistant matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of cellulose acetate butyrate as a carrier for preparation of alcohol-resistant matrix tablet | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. eastman.com [eastman.com]
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